molecular formula C17H17N3O3S B5137115 N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)-N'-methylthiourea

N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)-N'-methylthiourea

Cat. No.: B5137115
M. Wt: 343.4 g/mol
InChI Key: JRQFSJNABYZQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)-N'-methylthiourea, also known as DPTU, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. DPTU is a thiourea derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)-N'-methylthiourea is not fully understood, but it is thought to act by inhibiting the activity of various enzymes and pathways involved in oxidative stress and inflammation. It has also been found to modulate the activity of certain neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, as well as potential neuroprotective effects. It has also been shown to modulate the activity of certain neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)-N'-methylthiourea in lab experiments is its relatively low toxicity and high stability, making it a useful tool for studying various biochemical and physiological processes. However, its precise mechanism of action is not fully understood, and further research is needed to fully elucidate its potential applications.

Future Directions

Future research on N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)-N'-methylthiourea could focus on its potential applications in the treatment of neurological disorders, as well as its effects on various biochemical and physiological processes. Additional studies could also explore the potential use of this compound in combination with other compounds or therapies to enhance its therapeutic potential.

Synthesis Methods

N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)-N'-methylthiourea can be synthesized using a variety of methods, including the reaction of 2-furylmethylamine with N-methylisothiourea sulfate in the presence of a base such as sodium hydroxide. The resulting product can be purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-N-(2-furylmethyl)-N'-methylthiourea has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and toxicology. It has been found to exhibit a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, as well as potential neuroprotective effects.

Properties

IUPAC Name

1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-1-(furan-2-ylmethyl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-18-17(24)19(11-13-8-5-9-23-13)14-10-15(21)20(16(14)22)12-6-3-2-4-7-12/h2-9,14H,10-11H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQFSJNABYZQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(CC1=CC=CO1)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.